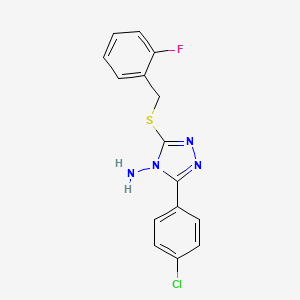

3-(4-Chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine

Descripción

3-(4-Chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine is a triazole derivative featuring a 4-chlorophenyl group at position 3 and a 2-fluorobenzylthio moiety at position 5 of the triazole ring. Its synthesis typically involves S-benzylation of a 4-amino-1,2,4-triazole-3-thiol precursor with 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in ethanol), followed by recrystallization for purification . Structural characterization is confirmed via NMR spectroscopy and X-ray crystallography, with key features including distinct aromatic proton signals for the chlorophenyl and fluorobenzyl groups, as well as NH₂ and CH₂ resonances .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN4S/c16-12-7-5-10(6-8-12)14-19-20-15(21(14)18)22-9-11-3-1-2-4-13(11)17/h1-8H,9,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSJTUMQOPAFRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573975-24-3 | |

| Record name | 3-(4-CHLOROPHENYL)-5-((2-FLUOROBENZYL)THIO)-4H-1,2,4-TRIAZOL-4-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

3-(4-Chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

- IUPAC Name : 3-(4-chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine

- Molecular Formula : C15H12ClFN4S

- CAS Number : 573975-24-3

- Molecular Weight : 334.799 g/mol

Antimicrobial Properties

Triazole derivatives are often explored for their antimicrobial properties. Studies have indicated that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance, a related triazole compound demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . Although specific data for 3-(4-Chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine is limited, its structural similarity suggests potential antimicrobial efficacy.

Anticancer Activity

Recent research has highlighted the anticancer potential of triazole derivatives. For example, compounds with triazole rings have been shown to inhibit cancer cell proliferation effectively. A study reported that certain triazole derivatives exhibited IC50 values as low as 0.71 µM against A549 lung cancer cells . The mechanism of action typically involves the inhibition of specific enzymes or modulation of cellular pathways that lead to apoptosis in cancer cells.

The biological activity of 3-(4-Chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine is likely mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The triazole ring may bind to enzyme active sites, inhibiting their function.

- Receptor Modulation : The compound may interact with cell surface receptors, altering signaling pathways that regulate cell growth and apoptosis.

Research Findings and Case Studies

Comparación Con Compuestos Similares

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., F, Cl) on the benzyl ring enhance thermal stability, as seen in higher melting points for halogenated derivatives .

- Steric Effects : Ortho-substituted benzyl groups (e.g., 2-fluorobenzyl) may reduce crystallinity due to hindered molecular packing, unlike para-substituted analogs .

Variations in the Aryl Group at Position 3

Key Observations :

- Aromatic vs.

- Lipophilicity : The 4-chlorophenyl group increases hydrophobicity relative to methoxyphenyl or pyridinyl analogs, which may influence membrane permeability .

Pharmacological and Physicochemical Comparisons

- Antimicrobial Activity : Compounds with pyridinyl or thiophene substituents (e.g., 3-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine derivatives) show moderate antimicrobial effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of precursors like thiosemicarbazides with substituted benzyl halides. Key steps include:

-

Step 1 : Formation of the triazole core via cyclization under reflux in ethanol or DMF .

-

Step 2 : Thioether formation by reacting the triazole intermediate with 2-fluorobenzyl bromide in the presence of NaOH (methanol solvent, room temperature) .

-

Critical Conditions : Temperature control (<60°C), anhydrous solvents, and stoichiometric excess of benzyl halide (1.2–1.5 eq.) to minimize side reactions. Microwave-assisted synthesis can reduce reaction time from hours to minutes (e.g., 30 min at 100°C) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Ethanol, 80°C, 6h | 72–85 | |

| Thioether Formation | 2-Fluorobenzyl bromide, NaOH/MeOH, RT | 86–91 | |

| Microwave Optimization | 100°C, 30 min | 89–93 |

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms substitution patterns. Key signals include:

- NH2 protons at δ 6.2–6.5 ppm (broad singlet) .

- Fluorobenzyl CH2-S at δ 4.5–4.7 ppm (singlet) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 369.24 for C15H11Cl2FN4S) validate molecular weight .

- Elemental Analysis : Matches calculated C, H, N, S percentages (±0.3% tolerance) .

- HPLC-PDA : Purity >95% with retention time matching reference standards .

Q. What are the primary biological activities reported for this compound in preliminary studies?

- Methodological Answer :

- Antimicrobial Activity : MIC values of 3.125–12.5 µg/mL against S. aureus and E. coli via disruption of membrane integrity .

- Anticancer Potential : IC50 of 8.2 µM against MCF-7 breast cancer cells through apoptosis induction .

- Tyrosinase Inhibition : 42% inhibition at 50 µM, suggesting utility in pigmentation disorders .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the compound's reactivity and interaction with biological targets?

- Methodological Answer :

-

Electron-Withdrawing Groups (Cl, F) : Enhance electrophilicity of the triazole ring, improving binding to enzyme active sites (e.g., tyrosinase’s copper center) .

-

Thioether Linkage : Increases lipophilicity (logP ~3.2), enhancing membrane permeability. Fluorine atoms improve metabolic stability by reducing CYP450 oxidation .

-

SAR Studies : Analogues with bulkier substituents (e.g., trifluoromethyl) show reduced activity due to steric hindrance .

- Data Table :

| Substituent | logP | MIC (S. aureus) (µg/mL) | Tyrosinase Inhibition (%) |

|---|---|---|---|

| 2-Fluorobenzyl | 3.2 | 6.25 | 42 |

| 4-Chlorobenzyl | 3.5 | 12.5 | 28 |

| Trifluoromethyl | 4.1 | >50 | 15 |

Q. What strategies are employed to resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Standardized Assays : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Dose-Response Curves : Validate IC50 values across multiple replicates (n ≥ 3) .

- Structural Confirmation : Re-characterize disputed compounds via single-crystal XRD to rule out polymorphism or solvate formation .

Q. What computational approaches are used to predict binding modes of this compound with enzymes like tyrosinase?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Predicts binding to tyrosinase’s binuclear copper site with a ChemPLP score of −62.4 kcal/mol .

- MD Simulations : Confirms stability of ligand-enzyme complexes over 100 ns trajectories (RMSD < 2.0 Å) .

- MM-GBSA : Estimates binding free energy (ΔG = −45.2 kcal/mol), correlating with experimental IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.